"BTK inhibitor 10" synthesis and characterization
"BTK inhibitor 10" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of BTK Inhibitor 10j
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of BTK Inhibitor 10j, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in targeted cancer therapy and autoimmune diseases.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune disorders. Consequently, BTK has emerged as a significant therapeutic target. BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the downstream signaling cascades that promote B-cell proliferation and survival.[1][2]
This guide focuses on a specific BTK inhibitor, designated as 10j , which features a novel N,9-diphenyl-9H-purin-2-amine scaffold.[1] This compound has demonstrated potent inhibitory activity against BTK and has shown promising results in cellular assays, making it a compound of significant interest for further preclinical and clinical investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data for BTK Inhibitor 10j and its relevant comparators as reported in the primary literature.
Table 1: In Vitro Inhibitory Activity of BTK Inhibitor 10j and Reference Compounds [1]
| Compound | BTK IC₅₀ (nM) | Ramos Cell Line IC₅₀ (μM) | Raji Cell Line IC₅₀ (μM) |
| 10j | 0.4 | 7.75 | 12.6 |
| Ibrutinib | 0.3 | - | - |
| AVL-292 | 0.6 | - | - |
Table 2: Apoptosis Induction in Ramos Cells [1]
| Compound (at 10 μmol/L) | Apoptosis Rate (%) |
| 10j | 52.8 |
| Ibrutinib | 47.9 |
| AVL-292 | 41.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of BTK Inhibitor 10j.
Synthesis of BTK Inhibitor 10j
The synthesis of BTK inhibitor 10j involves a multi-step process, as described by Ge et al.[1] The general synthetic scheme is outlined below.
General Synthetic Procedure:
A mixture of the starting materials is dissolved in an appropriate solvent and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the final compound.
Note: The primary publication provides a general synthetic scheme for a series of N,9-diphenyl-9H-purin-2-amine derivatives. For the specific synthesis of compound 10j, which includes a 3-morpholin-4-ylpropoxy group, the detailed step-by-step procedure and characterization data (e.g., NMR, mass spectrometry) would be found in the supporting information of the original research article, which is not available in the provided search results. The following is a generalized representation based on the available information.
Biological Assays
BTK Kinase Inhibition Assay:
The enzymatic activity of BTK is measured using a kinase assay kit. The assay is typically performed in a 96-well plate format.
-
Recombinant BTK enzyme is incubated with the test compound (BTK Inhibitor 10j) at various concentrations.
-
A specific substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence.
-
The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (CCK-8 Method):
The anti-proliferative activity of BTK Inhibitor 10j against B-cell leukemia cell lines (Ramos and Raji) is determined using the Cell Counting Kit-8 (CCK-8) assay.
-
Ramos and Raji cells are seeded in 96-well plates and cultured overnight.
-
The cells are then treated with various concentrations of BTK Inhibitor 10j for a specified duration (e.g., 72 hours).
-
A CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Apoptosis Analysis by Flow Cytometry:
The induction of apoptosis in Ramos cells is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Ramos cells are treated with BTK Inhibitor 10j (e.g., at a concentration of 10 μmol/L) for a defined period.
-
The cells are harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway and the mechanism of action of BTK Inhibitor 10j.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of BTK Inhibitor 10j.
Conclusion
BTK Inhibitor 10j, with its novel N,9-diphenyl-9H-purin-2-amine scaffold, has demonstrated exceptional potency against BTK in enzymatic assays and significant anti-proliferative and pro-apoptotic effects in B-cell leukemia cell lines.[1] The data presented in this guide underscore the potential of this compound as a lead candidate for the development of new targeted therapies for B-cell malignancies. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of BTK Inhibitor 10j.
